![molecular formula C18H19BrFN3O B2357046 N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329929-23-9](/img/structure/B2357046.png)
N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Description
N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound is related to flunarizine, a well-known drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis involves condensation reactions and metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016).
- New acetamide derivatives, including those derived from piperazine or morpholine, have been synthesized for anticonvulsant properties. This includes studies on their efficacy against seizures and neurotoxicity (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
- A series of 1-phenyl-4-substituted phthalazine derivatives, including N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide, was synthesized for antiproliferative activity against cancer cell lines (Xin, Meng, Liu, & Zhang, 2018).
Pharmacological Properties
- Compounds related to this structure have shown promising results in antimicrobial activities. A range of synthesized piperazinyl compounds displayed significant antimicrobial activity against various bacterial strains (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
- Other related compounds, such as 2-(4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles, have been evaluated for anticancer activity, showing significant results against breast cancer cell lines and inhibiting VEGFR-2 (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).
Anticonvulsant and Antidepressant Activity
- N-Mannich bases derived from related compounds have shown efficacy in anticonvulsant tests and lower neurotoxicity compared to standard antiepileptic drugs (Obniska, Rzepka, & Kamiński, 2012).
- Certain N-aryl derivatives, including those with piperazin-1-yl structure, have been synthesized and evaluated for their anticonvulsant activity, showing significant results in various models of epilepsy (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
properties
IUPAC Name |
N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c19-16-3-1-2-4-17(16)21-18(24)13-22-9-11-23(12-10-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOJNTCNBXIROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
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